molecular formula C19H19N3O4S B298924 ethyl {3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate

ethyl {3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate

Cat. No. B298924
M. Wt: 385.4 g/mol
InChI Key: SQADMAFOWSYTKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological processes.

Mechanism of Action

The mechanism of action of ethyl {3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate involves the inhibition of various enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and apoptosis in cancer cells. Additionally, it has been found to inhibit the growth of bacterial and fungal cells by disrupting the integrity of their cell walls and membranes.
Biochemical and Physiological Effects:
Ethyl {3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, leading to the cleavage of various proteins involved in cell survival and proliferation. Additionally, it has been found to modulate the expression of various genes involved in cellular processes such as cell cycle regulation, DNA repair, and apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ethyl {3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate in lab experiments is its potent antitumor and antimicrobial activity. This makes it a promising candidate for the development of novel therapeutic agents for the treatment of cancer and infectious diseases. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of ethyl {3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate. One potential direction is the development of novel drug delivery systems that can enhance the solubility and bioavailability of this compound in vivo. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and to identify potential targets for its therapeutic applications. Finally, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective therapeutic agents.

Synthesis Methods

The synthesis of ethyl {3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate involves the condensation of indole-3-carboxaldehyde with 3-amino-5-methyl-1,2,4-triazine-6(1H)-thione in the presence of ethyl acetoacetate. The reaction is carried out in ethanol under reflux conditions, and the resulting product is purified through recrystallization.

Scientific Research Applications

Ethyl {3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate has been extensively studied for its potential applications in various biological processes. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to possess potent antibacterial and antifungal properties, making it a promising candidate for the development of novel antimicrobial agents.

properties

Product Name

ethyl {3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetate

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

IUPAC Name

ethyl 2-[3-[(1,3-dimethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetate

InChI

InChI=1S/C19H19N3O4S/c1-4-26-16(23)11-22-10-12(13-7-5-6-8-15(13)22)9-14-17(24)20(2)19(27)21(3)18(14)25/h5-10H,4,11H2,1-3H3

InChI Key

SQADMAFOWSYTKU-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)N(C3=O)C)C

Canonical SMILES

CCOC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)N(C3=O)C)C

Origin of Product

United States

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